N,N-Dimethyl-2-(2-sulfanylidenepyrrolidin-1-yl)acetamide
Description
N,N-Dimethyl-2-(2-sulfanylidenepyrrolidin-1-yl)acetamide is an organic compound with a unique structure that includes a pyrrolidine ring and a sulfanyliden group
Properties
CAS No. |
61516-82-3 |
|---|---|
Molecular Formula |
C8H14N2OS |
Molecular Weight |
186.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-sulfanylidenepyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C8H14N2OS/c1-9(2)7(11)6-10-5-3-4-8(10)12/h3-6H2,1-2H3 |
InChI Key |
PQGTVNUOGWOCFS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1CCCC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(2-sulfanylidenepyrrolidin-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of dimethylamine with acetic anhydride or acetic acid. The dehydration of the salt of dimethylamine and acetic acid also furnishes this compound . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves multistage distillation in rectification columns to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(2-sulfanylidenepyrrolidin-1-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and other nucleophiles. For example, hydrolysis of the acyl-N bond occurs in the presence of acids .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis in the presence of acids yields acetic acid and dimethylamine .
Scientific Research Applications
N,N-Dimethyl-2-(2-sulfanylidenepyrrolidin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a polar solvent in organic synthesis due to its miscibility with most other solvents.
Biology: The compound’s unique structure makes it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(2-sulfanylidenepyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function .
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